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molecular formula C9H12N2O2S B1208489 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide CAS No. 31404-61-2

1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide

Cat. No. B1208489
M. Wt: 212.27 g/mol
InChI Key: UGLLZXSYRBMNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722883B2

Procedure details

N-(tert-Butyl)-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (the product from step i), 1.78 g) was dissolved in TFA and stirred at room temperature for 96 h. The reaction was reduced in vacuo and the residue purified by column chromatography on silica gel 50% EtOAc/50% iso-hexane to give the subtitle compound as a white solid. Yield: 0.65 g
Name
N-(tert-Butyl)-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1[CH:18]=[C:17]2[C:12]([CH2:13][CH2:14][N:15](C(=O)C(F)(F)F)[CH2:16]2)=[CH:11][CH:10]=1)(=[O:8])=[O:7])(C)(C)C>C(O)(C(F)(F)F)=O>[CH2:16]1[C:17]2[C:12](=[CH:11][CH:10]=[C:9]([S:6]([NH2:5])(=[O:7])=[O:8])[CH:18]=2)[CH2:13][CH2:14][NH:15]1

Inputs

Step One
Name
N-(tert-Butyl)-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=CC=C2CCN(CC2=C1)C(C(F)(F)F)=O
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=CC=C2CCN(CC2=C1)C(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 96 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel 50% EtOAc/50% iso-hexane

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
C1NCCC2=CC=C(C=C12)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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